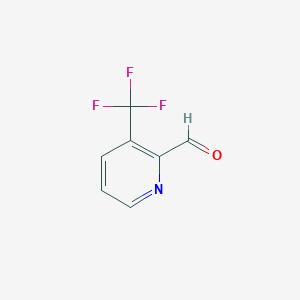

3-(Trifluoromethyl)pyridine-2-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIIEUQXYKDPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563711 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-62-1 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Pyridine 2 Carbaldehyde and Its Analogs

Strategic Approaches to Trifluoromethylated Pyridine (B92270) Scaffolds

The synthesis of the core trifluoromethylated pyridine structure is foundational for accessing a wide array of functionalized derivatives. Three principal methodologies have been established: halogen exchange reactions, building the ring from the ground up (de novo synthesis), and direct C-H bond functionalization.

Chlorine/Fluorine Exchange Mechanisms

One of the most established and industrially significant methods for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange (Halex) reaction. This process typically involves the fluorination of a trichloromethyl (-CCl3) substituted pyridine precursor.

The synthesis often begins with a readily available starting material, such as a picoline (methylpyridine), which undergoes chlorination on the methyl group to form the trichloromethylpyridine intermediate. nih.govjst.go.jp For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be synthesized via the liquid-phase chlorination of 2-chloro-5-methylpyridine. nih.gov This intermediate is then subjected to vapor-phase fluorination, often using hydrogen fluoride (B91410) (HF), to replace the chlorine atoms with fluorine, yielding the desired trifluoromethyl group. nih.govnih.gov

This method is particularly valuable for large-scale industrial production. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products, is produced using this strategy. jst.go.jpnih.gov The process can be conducted in a stepwise manner or through a simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts. nih.gov A challenge with this approach is the potential formation of undesirable by-products, such as 2-fluoro-pyridine compounds, which may require additional steps to convert back to the desired 2-chloro derivatives. google.comtrine.edu

| Starting Material | Intermediate | Product | Key Reagents |

|---|---|---|---|

| Picoline (e.g., 3-picoline) | Trichloromethylpyridine | Trifluoromethylpyridine | Cl2, HF |

| 2,3-dichloro-5-(chloromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Cl2, HF |

De Novo Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative and highly versatile strategy is the de novo construction, or cyclocondensation, of the pyridine ring using smaller, acyclic building blocks that already contain the trifluoromethyl group. jst.go.jpresearchoutreach.org This bottom-up approach allows for precise control over the substitution pattern of the final pyridine product.

Several trifluoromethyl-containing building blocks are commonly employed in these syntheses. jst.go.jp The selection of the specific building block depends on the desired final structure. The cyclocondensation reaction typically involves the assembly of the pyridine ring from these fluorinated precursors, often in the presence of ammonia (B1221849) or an amine which serves as the nitrogen source for the heterocycle. researchoutreach.org For example, the insecticide Flonicamid (B1672840), which features a 4-trifluoromethyl-pyridine core, is synthesized via a condensation reaction in the presence of ammonia. researchgate.net This building block approach is fundamental to the synthesis of numerous agrochemicals and pharmaceuticals. nih.govresearchoutreach.org

| Building Block |

|---|

| Ethyl 2,2,2-trifluoroacetate |

| 2,2,2-Trifluoroacetyl chloride |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |

Direct Trifluoromethylation Strategies

The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring via C-H bond activation represents a more modern and atom-economical approach. While historically challenging due to the electron-deficient nature of the pyridine ring and issues with regioselectivity, significant progress has been made in this area. researchgate.net

One successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, which generates an enamine intermediate. This intermediate then undergoes electrophilic trifluoromethylation, achieving C-H trifluoromethylation selectively at the 3-position of the pyridine ring. researchgate.net Another method utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. In this approach, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate, leading to good yields and excellent regioselectivity for the trifluoromethylated products. nih.gov These direct methods offer powerful alternatives to the classical approaches, particularly for the late-stage functionalization of complex molecules. researchgate.net

Specific Synthetic Routes to 3-(Trifluoromethyl)pyridine-2-carbaldehyde

While the general strategies above provide access to the core trifluoromethylpyridine scaffold, the synthesis of the specifically functionalized target compound, this compound, requires distinct synthetic routes that install the aldehyde group at the C-2 position.

Multi-Step Synthesis via Aldimine Condensation, Cyclization, and Deprotection

The construction of substituted pyridines, including precursors for 2-carbaldehyde derivatives, can be achieved through multi-step sequences involving condensation and cyclization reactions. One such powerful method is the Kröhnke pyridine synthesis. A multicomponent variation of this reaction can produce 2-trifluoromethyl pyridines from the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. The proposed mechanism for this transformation involves a series of steps including a 1,4-Michael addition, followed by intramolecular nucleophilic addition and subsequent cyclization and elimination to form the aromatic pyridine ring.

While this method builds the entire ring system, a related strategy for preparing pyridine aldehydes involves the controlled hydrogenation of a corresponding pyridine nitrile. This reaction proceeds through a pyridine aldimine intermediate, which can then be hydrolyzed to yield the desired pyridine aldehyde. Applying this logic, 3-(trifluoromethyl)pyridine-2-carbonitrile could serve as a precursor to the target aldehyde. The key is to arrest the hydrogenation at the aldimine stage to prevent over-reduction to the amine.

Synthesis Utilizing Fluorinated Pyridone Functionalization

Pyridones are valuable intermediates in pyridine chemistry. A synthetic route to a target like this compound could plausibly involve a trifluoromethylated pyridone as a key intermediate. For example, 2-aryl-6-(trifluoromethyl)-4-pyrones can be converted into the corresponding 2-aryl-6-(trifluoromethyl)-4-pyridones by reacting them with ammonia at elevated temperature and pressure.

Once the trifluoromethylated pyridone is formed, the carbonyl group must be removed and the C-2 position functionalized to introduce the aldehyde. A typical sequence would involve converting the pyridone oxygen to a better leaving group, for example by transformation into a 2-chloropyridine (B119429) derivative using a reagent like phosphorus oxychloride. From the 2-chloro-3-(trifluoromethyl)pyridine (B31430) intermediate, the aldehyde group could be installed through various methods, such as a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by trapping with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This multi-step transformation leverages the reactivity of the pyridone scaffold to construct the desired substitution pattern.

Multicomponent Reaction Protocols Involving Pyridine Carbaldehydes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity.

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of α-amino acids, amino alcohols, and other amine derivatives. wikipedia.org

The general mechanism of the Petasis reaction involves the condensation of the amine and the aldehyde to form an iminium ion. The boronic acid then adds to the iminium ion, followed by hydrolysis to yield the final product. While highly versatile, the reactivity in the Petasis reaction can be influenced by the electronic nature of the substrates. Electron-deficient aldehydes, such as those bearing a trifluoromethyl group, may exhibit reduced reactivity. Reports have indicated that boronic acids with strong electron-withdrawing groups, like 4-(trifluoromethyl)phenylboronic acid, can fail to react effectively under certain conditions. nih.govnih.gov

For a hypothetical Petasis reaction involving this compound, a secondary amine, and a vinylboronic acid, the expected product would be a substituted allylamine. The reaction would proceed through the formation of an iminium ion from the pyridine carbaldehyde and the secondary amine, followed by the nucleophilic addition of the vinyl group from the boronic acid.

Table 1: Hypothetical Petasis Borono-Mannich Reaction

| Aldehyde | Amine | Boronic Acid | Product |

| This compound | Secondary Amine (e.g., Morpholine) | Vinylboronic acid | 1-(3-(Trifluoromethyl)pyridin-2-yl)-1-morpholino-prop-2-ene |

This table represents a potential application of the Petasis reaction. Specific reaction conditions and yields would require experimental validation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is widely used for the formation of C=C bonds and is typically catalyzed by a weak base, such as an amine. wikipedia.org Pyridine and its derivatives, like piperidine, are often used as catalysts, and in some cases, pyridine can also serve as the solvent. numberanalytics.com

The reaction of pyridine carbaldehydes with active methylene (B1212753) compounds such as malononitrile, cyanoacetamide, and ethyl cyanoacetate (B8463686) has been shown to proceed efficiently, often in a catalyst-free manner in a mixture of water and ethanol. bas.bg The pyridine ring itself can act as a dual activator: the nitrogen's lone pair can deprotonate the active methylene compound, while the ring's electron-withdrawing nature activates the carbonyl group. bas.bg

For this compound, the strong electron-withdrawing nature of the trifluoromethyl group is expected to further activate the aldehyde carbonyl group towards nucleophilic attack, potentially leading to high yields and fast reaction rates in Knoevenagel condensations.

Table 2: Representative Knoevenagel Condensation of Pyridine Carbaldehydes

| Pyridine Carbaldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) |

| 4-Pyridinecarbaldehyde | Malononitrile | None / H₂O:EtOH | 2-(Pyridin-4-ylmethylene)malononitrile | 95 |

| 3-Pyridinecarbaldehyde | Malononitrile | None / H₂O:EtOH | 2-(Pyridin-3-ylmethylene)malononitrile | 92 |

| 2-Pyridinecarbaldehyde | Malononitrile | None / H₂O:EtOH | 2-(Pyridin-2-ylmethylene)malononitrile | 90 |

| 4-Pyridinecarbaldehyde | Ethyl Cyanoacetate | None / H₂O:EtOH | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 93 |

| 3-Pyridinecarbaldehyde | Cyanoacetamide | None / H₂O:EtOH | 2-Cyano-3-(pyridin-3-yl)acrylamide | 94 |

Data compiled from a study on catalyst-free Knoevenagel condensations of pyridine carbaldehydes. bas.bg The yields for reactions with this compound are expected to be comparable or higher under similar conditions.

Derivatization from Advanced Precursors

The synthesis of this compound can also be achieved through the functionalization of pre-existing pyridine ring systems. This approach often involves the use of halogenated pyridines or pyridone derivatives as key intermediates.

A common strategy for the synthesis of substituted pyridines involves the use of halopyridine intermediates. For the target molecule, 2-chloro-3-(trifluoromethyl)pyridine is a logical precursor. This intermediate can be synthesized from 3-(trifluoromethyl)pyridine (B54556) N-oxide by reaction with a chlorinating agent such as phosphorus oxychloride or oxalyl chloride. chemicalbook.comgoogle.com

Once the 2-chloro-3-(trifluoromethyl)pyridine is obtained, the aldehyde functionality can be introduced at the 2-position through several methods. One approach is a metal-halogen exchange reaction followed by quenching with a formylating agent. For instance, treatment of the chloropyridine with a strong base like n-butyllithium or through the formation of a Grignard reagent, followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF), would yield the desired carbaldehyde.

Another potential route is through a palladium-catalyzed carbonylation reaction, where the chloropyridine is reacted with carbon monoxide and a reducing agent in the presence of a palladium catalyst.

Table 3: Synthetic Route from a Halopyridine Intermediate

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Reagent 3 | Final Product |

| 3-(Trifluoromethyl)pyridine | Oxidizing Agent | 3-(Trifluoromethyl)pyridine N-oxide | POCl₃ | 2-Chloro-3-(trifluoromethyl)pyridine | |

| 2-Chloro-3-(trifluoromethyl)pyridine | n-BuLi | DMF | This compound |

Pyridone derivatives can also serve as versatile precursors for the synthesis of functionalized pyridines. The synthesis of 3-(trifluoromethyl)-2-pyridone has been reported and can be a starting point for obtaining the target carbaldehyde.

A common transformation of a 2-pyridone is its conversion to a 2-chloropyridine. This can be achieved by reacting the 2-pyridone with a chlorinating agent like phosphorus oxychloride or phosgene. google.com Once the 2-chloro-3-(trifluoromethyl)pyridine is formed, the synthetic pathway can proceed as described in the previous section (2.4.1) to introduce the carbaldehyde group at the 2-position.

Alternatively, the Vilsmeier-Haack reaction could be explored for the direct formylation of an activated pyridone derivative, although this might be challenging due to the electron-deficient nature of the 3-(trifluoromethyl)-2-pyridone ring. ijpcbs.comorganic-chemistry.org The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride and DMF, is a potent formylating agent for electron-rich aromatic and heteroaromatic compounds. ijpcbs.com

Table 4: Synthetic Route from a Pyridone Intermediate

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Reagent 3 | Final Product |

| 3-(Trifluoromethyl)-2-pyridone | POCl₃ | 2-Chloro-3-(trifluoromethyl)pyridine | n-BuLi | DMF | This compound |

Chemical Reactivity and Mechanistic Studies of 3 Trifluoromethyl Pyridine 2 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group is the primary site for a variety of chemical transformations, including oxidation and reduction, which provide access to key derivatives such as carboxylic acids and alcohols.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functionality of 3-(Trifluoromethyl)pyridine-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(Trifluoromethyl)picolinic acid. This transformation is a fundamental process in organic synthesis, yielding a valuable intermediate for pharmaceuticals and materials science. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine (B92270) nitrogen facilitates this oxidation.

A range of oxidizing agents can be employed for this purpose. Common laboratory reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder options like silver oxide (Ag₂O). The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups. The general mechanism involves the hydration of the aldehyde to form a geminal diol, which is then further oxidized to the carboxylic acid.

| Oxidizing Agent | Typical Solvent | Temperature (°C) | General Yield (%) |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 - 25 | 70-90 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 75-95 |

| Silver(I) Oxide (Ag₂O) | Ethanol/Water | 25 - 80 | 80-98 |

This table presents typical conditions for the oxidation of aromatic aldehydes. Specific yields for this compound may vary.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol yields (3-(Trifluoromethyl)pyridin-2-yl)methanol. This reaction is typically achieved with high efficiency using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones, mild reaction conditions, and operational simplicity mdma.chnih.gov. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, where the hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon. A subsequent workup with water or a mild acid protonates the resulting alkoxide to give the final alcohol product organic-chemistry.orgutrgv.edu. A patent describing the synthesis of the analogous 3-fluoropyridine-2-methanol utilizes sodium borohydride for the reduction of 3-fluoropyridine-2-aldehyde, highlighting the suitability of this method google.com.

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 85-98 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 - 25 | 90-99 |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate | 25 - 50 | 80-95 |

This table illustrates common conditions for aldehyde reduction. The data is representative of reductions of similar aromatic aldehydes.

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a ligand, enabling a range of transformations including coordination to metal centers and reactions with electrophiles like alkylating and arylating agents.

Coordination Chemistry and Ligand Formation

The pyridine nitrogen of this compound serves as a primary site for coordination to metal ions derpharmachemica.com. Furthermore, the molecule can act as a precursor to more complex multidentate ligands, most commonly through the formation of Schiff bases. The condensation reaction between the aldehyde group and a primary amine yields an imine (or Schiff base) nih.gov.

The resulting Schiff base ligand, which incorporates the pyridine ring, can act as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the imine nitrogen derpharmachemica.comresearchgate.net. The presence of the trifluoromethyl group can influence the electronic properties and, consequently, the binding affinity and stability of the resulting metal complexes. These complexes have applications in catalysis and materials science researchgate.net.

| Amine Reactant | Resulting Ligand Type | Potential Coordination Mode | Example Metal Ions |

| Aniline | N-aryl iminopyridine | Bidentate (Npyridine, Nimine) | Cu(II), Zn(II), Ru(II) |

| Ethylenediamine (1,2-diaminoethane) | Bis(iminopyridine) | Tetradentate (Npy, Nimine, N'imine, N'py) | Ni(II), Co(II), Mn(II) |

| 2-Aminoethanol | N-(hydroxyethyl)iminopyridine | Potentially Tridentate (Npy, Nimine, Ohydroxyl) | Fe(III), V(IV) |

This table shows examples of Schiff base ligands derived from pyridine-2-carbaldehydes and their typical coordination behavior.

N-Arylation and N-Alkylation Reactions

As a heterocyclic amine, the pyridine nitrogen in this compound can react with alkyl or aryl halides to form quaternary pyridinium (B92312) salts nih.gov. In this reaction, the nitrogen atom's lone pair acts as a nucleophile, attacking the electrophilic carbon of the halide and displacing the halide ion.

The reaction rate is influenced by the nucleophilicity of the pyridine nitrogen. The presence of the electron-withdrawing trifluoromethyl and aldehyde groups decreases the electron density on the nitrogen, making it less nucleophilic compared to unsubstituted pyridine. Consequently, more forcing conditions (e.g., higher temperatures or more reactive alkylating agents like methyl triflate) may be required to achieve efficient N-alkylation arkat-usa.org. The resulting N-alkylated or N-arylated pyridinium salts are ionic compounds with potential applications as phase-transfer catalysts or ionic liquids researchgate.net.

| Electrophile | Reagent Type | Typical Solvent | Product |

| Iodomethane (CH₃I) | Alkylating Agent | Acetonitrile or DMF | N-methyl-2-formyl-3-(trifluoromethyl)pyridinium iodide |

| Benzyl Bromide (BnBr) | Alkylating Agent | Toluene | N-benzyl-2-formyl-3-(trifluoromethyl)pyridinium bromide |

| 2,4-Dinitrofluorobenzene | Arylating Agent | Ethanol | N-(2,4-dinitrophenyl)-2-formyl-3-(trifluoromethyl)pyridinium fluoride (B91410) |

This table provides illustrative examples of N-alkylation and N-arylation reactions common for pyridine derivatives.

Condensation and Cyclization Reactions

The aldehyde group of this compound is a key functional handle for constructing more complex molecular architectures through condensation and cyclization reactions. The enhanced electrophilicity of the carbonyl carbon, due to the adjacent trifluoromethyl group, makes it an excellent substrate for these transformations.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate) mychemblog.comwikipedia.org. The reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond researchgate.netresearchgate.net.

The Pictet-Spengler reaction is another important transformation, enabling the synthesis of tetrahydro-β-carboline or tetrahydroisoquinoline ring systems wikipedia.orgjk-sci.com. This reaction involves the condensation of the aldehyde with a β-arylethylamine, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring beilstein-journals.orgnrochemistry.com.

Finally, multicomponent reactions like the Gewald reaction can potentially utilize this aldehyde. The Gewald reaction synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base wikipedia.orgarkat-usa.orgresearchgate.net. The first step of the Gewald mechanism is a Knoevenagel condensation organic-chemistry.orgmdpi.com.

| Reaction Name | Key Reactant(s) | Catalyst/Conditions | Resulting Structure |

| Knoevenagel Condensation | Malononitrile, Diethyl malonate | Piperidine, Pyridine | α,β-Unsaturated dinitrile or diester |

| Pictet-Spengler Reaction | Tryptamine, Phenethylamine | Trifluoroacetic Acid (TFA) | Tetrahydro-β-carboline, Tetrahydroisoquinoline |

| Gewald Reaction | Ethyl cyanoacetate (B8463686), Sulfur | Morpholine, Heat | 2-Aminothiophene derivative |

This table outlines plausible and mechanistically supported condensation and cyclization reactions for this compound.

Schiff Base Formation and their Derivatives

The reaction of this compound with primary amines provides a direct route to the synthesis of Schiff bases, also known as imines. This condensation reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the aldehyde. The presence of the adjacent trifluoromethyl group on the pyridine ring significantly increases the partial positive charge on the carbonyl carbon, thereby facilitating this initial attack.

The reaction typically proceeds through a carbinolamine intermediate, which then undergoes dehydration to yield the final Schiff base product. This dehydration step is often acid-catalyzed. The general reaction is depicted below:

General Reaction for Schiff Base Formation: C₇H₄F₃NO + R-NH₂ ⇌ [Intermediate Carbinolamine] → Imine + H₂O

A variety of primary amines can be employed in this synthesis, leading to a diverse range of Schiff base derivatives with varying electronic and steric properties. These derivatives are not only stable compounds but also serve as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. derpharmachemica.comnih.gov The imine nitrogen and the pyridine nitrogen atoms act as donor sites, allowing for the formation of chelate rings with metal centers.

| Amine Reactant (R-NH₂) | Resulting Schiff Base Derivative | Potential Applications |

|---|---|---|

| Aniline | N-((3-(trifluoromethyl)pyridin-2-yl)methylene)aniline | Ligand for metal complexes, organic synthesis intermediate |

| p-Toluidine | N-((3-(trifluoromethyl)pyridin-2-yl)methylene)-4-methylaniline | Precursor for bioactive molecules |

| 2-Aminopyridine | N-((3-(trifluoromethyl)pyridin-2-yl)methylene)pyridin-2-amine | Bidentate and tridentate ligand synthesis |

| Hydrazine | This compound hydrazone | Precursor for further heterocyclization reactions |

Heterocylization to Fused Pyridine Systems

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic systems. Through various condensation and cyclization strategies, the pyridine ring can be annulated with other heterocyclic rings such as furan, pyrazole, and thiophene.

Furo[3,2-c]pyridines : The synthesis of furo[3,2-c]pyridine systems can be achieved through several routes, often involving intramolecular cyclization. While direct synthesis from this compound is not extensively documented, analogous reactions suggest its potential as a precursor. For instance, a common strategy involves the conversion of a pyridine derivative to a substrate suitable for cyclization to form the furan ring. semanticscholar.orgresearchgate.net One potential pathway could involve a Wittig-type reaction to introduce a two-carbon unit with a terminal hydroxyl group, followed by acid-catalyzed cyclization. The electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the pyridine ring and the stability of any intermediates.

Pyrazolo[4,3-c]pyridines : The construction of the pyrazolo[4,3-c]pyridine scaffold from this compound typically involves its reaction with hydrazine or substituted hydrazines. acs.org The initial step is the formation of a hydrazone, as discussed in the previous section. This hydrazone intermediate can then undergo intramolecular cyclization. For a pyrazolo[4,3-c]pyridine to form, a suitable leaving group or a site of unsaturation is required on the C4 position of the pyridine ring to facilitate the ring-closing reaction. The strong electron-withdrawing effect of the CF₃ group at C3 would activate the C4 position towards nucleophilic attack by the terminal nitrogen of the hydrazone.

Thieno[2,3-b]pyridines : The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of thieno[2,3-b]pyridines. nih.govarkat-usa.orgekb.eg This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. In this context, this compound could react with a compound like malononitrile or ethyl cyanoacetate and sulfur. The reaction would proceed through a Knoevenagel condensation product, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized thieno[2,3-b]pyridine system. The resulting fused system is a key structural motif in various biologically active molecules. researchgate.netresearchgate.net

Formation of Triazine and Pyrazolone Derivatives

The versatile reactivity of the aldehyde group also allows for the synthesis of other important heterocyclic systems like triazines and pyrazolones.

Triazine Derivatives : Triazines are six-membered heterocyclic rings containing three nitrogen atoms. globalscitechocean.com The synthesis of 1,2,4-triazine derivatives from this compound can be envisioned through its reaction with acylhydrazides followed by cyclization with ammonia (B1221849) or ammonium (B1175870) acetate. Another route involves the condensation with aminoguanidine. The resulting guanylhydrazone can then be cyclized under appropriate conditions to form the triazine ring. Furthermore, condensation with 2-hydrazinyl-1,3,5-triazine derivatives can lead to complex hydrazone structures. mdpi.com

Pyrazolone Derivatives : Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. nih.gov A common synthetic route to pyrazolones involves the condensation of a β-ketoester with hydrazine. Alternatively, this compound can be used as a building block. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound like ethyl acetoacetate would yield an α,β-unsaturated ketone. Subsequent reaction of this intermediate with hydrazine would lead to the formation of a pyrazoline, which can be oxidized to the corresponding pyrazole or, if the structure allows, exist as a pyrazolone tautomer.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified in this compound by the potent electron-withdrawing effects of both the trifluoromethyl group at the 3-position and the carbaldehyde group at the 2-position. evitachem.com This electronic landscape makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The activating effect of electron-withdrawing groups is most pronounced at the ortho and para positions relative to the substituent. In this molecule, the C2-aldehyde and C3-trifluoromethyl group work in concert to strongly activate the C4 and C6 positions of the pyridine ring towards nucleophilic attack. Consequently, reactions with strong nucleophiles such as alkoxides, thiolates, and amines can lead to the displacement of a suitable leaving group (e.g., a halide) at these positions. Even in the absence of a leaving group, C-H functionalization via nucleophilic addition can occur under specific conditions, followed by an oxidation step to restore aromaticity. chemrxiv.orgnih.govresearchgate.net

| Position on Pyridine Ring | Relative Reactivity to Nucleophilic Attack | Reasoning |

|---|---|---|

| C-4 | High | Para to the C2-aldehyde and ortho to the C3-trifluoromethyl group, strong activation. |

| C-6 | High | Ortho to the ring nitrogen and para to the C3-trifluoromethyl group, strong activation. |

| C-5 | Low | Meta to both electron-withdrawing groups, minimal activation. |

Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl group is a key determinant of the chemical reactivity of this compound, exerting significant electronic and stereochemical effects.

Electronic Effects on Electrophilicity and Nucleophilicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through its strong negative inductive effect (-I). nih.gov This effect has several important consequences for the reactivity of the molecule:

Increased Electrophilicity of the Aldehyde : The -I effect of the CF₃ group, transmitted through the pyridine ring, withdraws electron density from the C2 position. This, in turn, increases the electron deficiency and thus the electrophilicity of the carbonyl carbon of the aldehyde group. As a result, this compound is more reactive towards nucleophiles (e.g., amines, organometallics) than pyridine-2-carbaldehyde itself. This increased reactivity can lead to faster reaction rates and may allow reactions to proceed under milder conditions.

Activation of the Pyridine Ring to Nucleophilic Attack : As previously discussed, the electron-withdrawing nature of the CF₃ group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. evitachem.com It helps to stabilize the negatively charged Meisenheimer intermediate formed during the course of an SNAr reaction, thereby lowering the activation energy of the reaction.

Decreased Basicity of the Pyridine Nitrogen : The electron-withdrawing effect of the CF₃ group reduces the electron density on the pyridine nitrogen atom. evitachem.com This leads to a significant decrease in the basicity (pKa) of the molecule compared to unsubstituted pyridine. This reduced basicity can affect its ability to act as a ligand or as a catalyst in certain reactions.

Stereochemical Implications in Reaction Pathways

The trifluoromethyl group can also exert stereochemical control in reactions involving this compound, although these effects can be subtle.

Regioselectivity : The electronic influence of the CF₃ group is a primary driver of regioselectivity, particularly in nucleophilic substitution reactions on the pyridine ring, as it directs incoming nucleophiles to the C4 and C6 positions. nih.gov

Stereoselectivity in Nucleophilic Addition : In nucleophilic additions to the aldehyde carbonyl group, the CF₃ group, along with the pyridine ring, creates a specific steric and electronic environment around the reaction center. While the CF₃ group is not directly adjacent to the aldehyde, its influence on the conformation of the molecule could create a facial bias for the approach of a nucleophile. In reactions involving chiral nucleophiles or catalysts, this bias could lead to diastereoselectivity or enantioselectivity. For instance, the preferred orientation of the aldehyde group relative to the pyridine ring might be influenced by the steric bulk of the CF₃ group, favoring the approach of a nucleophile from the less hindered face. Detailed mechanistic studies and computational modeling would be required to fully elucidate the extent of this stereochemical influence.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethyl Pyridine 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.

In the ¹H NMR spectrum of 3-(Trifluoromethyl)pyridine-2-carbaldehyde, distinct signals are expected for the aldehyde proton and the three aromatic protons on the pyridine (B92270) ring. The aldehyde proton is typically found significantly downfield (δ > 9.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the region characteristic of pyridine derivatives (δ 7.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing effects of both the aldehyde and the trifluoromethyl groups.

Due to the substitution pattern, the three aromatic protons would exhibit a complex splitting pattern (e.g., doublet of doublets) arising from spin-spin coupling between them. The coupling constants (J values) are indicative of the spatial relationship between the protons (ortho, meta, or para coupling).

For illustrative purposes, the ¹H NMR data for the closely related compound, 3-(Trifluoromethyl)benzaldehyde, is presented below. The key difference is the replacement of the ring nitrogen with a C-H group, which slightly alters the electronic environment and thus the chemical shifts.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 10.09 | Singlet (s) | N/A |

| Aromatic (Ar-H) | 8.16 | Singlet (s) | N/A |

| 8.09 | Doublet (d) | 7.6 | |

| 7.90 | Doublet (d) | 7.8 | |

| 7.70 | Triplet (t) | 7.7 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are expected for the aldehyde carbon, the trifluoromethyl carbon, and the five carbons of the pyridine ring. The aldehyde carbonyl carbon is characteristically found far downfield (δ > 185 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm), with their specific shifts dictated by the positions of the substituents and the ring nitrogen.

The ¹³C NMR data for 3-(Trifluoromethyl)benzaldehyde serves as a useful reference to anticipate the chemical shifts in the target molecule.

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| Aldehyde (CHO) | 190.7 | Singlet (s) | N/A |

| Aromatic (C-CHO) | 136.8 | Singlet (s) | N/A |

| Aromatic (C-CF₃) | 131.8 | Quartet (q) | 33.6 |

| Aromatic (Ar-C) | 132.6 | Quartet (q) | 1.2 |

| 130.8 | Quartet (q) | 3.6 | |

| 129.8 | Singlet (s) | N/A | |

| Trifluoromethyl (CF₃) | 123.5 | Quartet (q) | 273.5 |

¹⁹F NMR is a highly sensitive technique used specifically to detect fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring. Typically, an aryl-CF₃ group appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. The presence of this singlet provides definitive evidence for the trifluoromethyl moiety. For instance, the ¹⁹F NMR signal for the analogous 3-(Trifluoromethyl)benzaldehyde appears at δ -63.0 ppm. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

The FT-IR spectrum of this compound would be dominated by absorption bands corresponding to its key functional groups. A strong, sharp band between 1690 and 1715 cm⁻¹ is expected for the C=O stretching vibration of the aromatic aldehyde. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretch of the aldehyde proton gives rise to two weaker bands around 2820 and 2720 cm⁻¹. The spectrum will also feature characteristic absorptions for the pyridine ring, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Finally, strong bands associated with the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak |

| Aldehyde C=O Stretch | 1715 - 1690 | Strong |

| Pyridine Ring C=C and C=N Stretches | 1600 - 1400 | Medium-Strong |

| C-F Stretches (CF₃) | 1350 - 1100 | Strong |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. The C=O stretch of the aldehyde is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-F stretching mode of the trifluoromethyl group would also be observable. A study on the related molecule 6-bromopyridine-2-carbaldehyde (B14951) confirmed that pyridine ring modes and substituent-sensitive vibrations are readily identified using this technique. iku.edu.tr

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aldehyde C=O Stretch | 1710 - 1685 | Medium |

| Pyridine Ring Breathing/Stretching | 1600 - 1400, ~1000 | Strong |

| Symmetric C-F Stretch (CF₃) | ~1300 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within molecules. For derivatives of this compound, such as Schiff bases or thiosemicarbazones, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring and the conjugated imine (-C=N-) or thiocarbonyl (-C=S) systems. The n → π* transitions are typically of lower intensity and result from the excitation of non-bonding electrons (e.g., from the nitrogen of the imine group or the sulfur of the thiosemicarbazone moiety) to a π* antibonding orbital.

In a study of related pyridine-3-carbaldehyde thiosemicarbazone derivatives, specific absorption maxima (λmax) were recorded in dimethyl sulfoxide (B87167) (DMSO). researchgate.net For instance, a derivative featuring a trifluoroethoxy group, which is structurally analogous to the trifluoromethyl group, exhibited a significant absorption band. researchgate.net These electronic transitions are sensitive to the solvent environment and the nature of substituents on the aromatic rings.

| Compound Derivative | Solvent | Absorption Maxima (λmax, nm) | Attributed Electronic Transitions |

|---|---|---|---|

| 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 317 | π → π* and n → π |

| 5-Chloro-pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 324 | π → π and n → π |

| 6-(4-Fluorophenyl)pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 248, 323 | π → π and n → π* |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution and soft ionization techniques are particularly valuable for the characterization of novel this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed formula, HRMS can confirm the identity of a synthesized derivative, distinguishing it from other compounds with the same nominal mass. This technique is crucial for validating the successful synthesis of new chemical entities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as many Schiff base and thiosemicarbazone derivatives, without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

For pyridine-carbaldehyde thiosemicarbazone derivatives, ESI-MS analysis typically reveals a strong signal corresponding to the protonated molecule, which confirms the molecular weight of the compound. researchgate.net

| Compound Derivative | Molecular Formula | Calculated MW (g/mol) | Observed Ions [M+H]⁺, [M+Na]⁺ |

|---|---|---|---|

| 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone | C₉H₉F₃N₄OS | 278.25 | 279.05, 301.04 |

| 5-Chloro-pyridine-3-carbaldehyde Thiosemicarbazone | C₇H₇ClN₄S | 214.68 | 215.02, 236.99 |

| 6-(4-Fluorophenyl)pyridine-3-carbaldehyde Thiosemicarbazone | C₁₃H₁₁FN₄S | 274.32 | 275.08 |

X-ray Crystallography for Solid-State Molecular Structure

Determination of Crystal System and Space Group

The analysis of a single crystal of a derivative provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, the closely related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid was found to crystallize in the triclinic system with the space group P1̅. researchgate.netdoaj.org This information defines the symmetry and repeating unit of the crystal lattice.

| Parameter | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid researchgate.netdoaj.org |

|---|---|

| Chemical Formula | C₇H₃ClF₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.8837(5) |

| b (Å) | 14.1634(14) |

| c (Å) | 15.3120(15) |

| α (°) | 92.667(5) |

| β (°) | 100.364(5) |

| γ (°) | 99.475(5) |

| Volume (ų) | 1234.2(2) |

| Z | 6 |

Analysis of Intermolecular Interactions and Packing Diagrams

Crystal packing diagrams illustrate how individual molecules are arranged in the unit cell and are stabilized by a network of intermolecular interactions. In derivatives containing fluorine atoms, interactions such as C–H···F and F···F contacts can play a significant role in the supramolecular assembly, alongside more conventional hydrogen bonds. iucr.org

For instance, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, the molecules form centrosymmetric dimers bridged by water molecules through O-H···O hydrogen bonds. iucr.org These dimers are further linked into sheets by additional hydrogen bonds involving the pyridine nitrogen atom. The trifluoromethyl groups extend from these sheets, engaging in C–H···F and F···F contacts that stabilize the three-dimensional packing arrangement. iucr.org The analysis of these non-covalent interactions is crucial for crystal engineering and for understanding the physical properties of the solid material.

Computational and Theoretical Spectroscopic Analysis

The synergy between experimental spectroscopic techniques and computational quantum chemical calculations provides a powerful tool for the detailed structural elucidation and electronic characterization of complex organic molecules. For derivatives of this compound, theoretical spectroscopic analysis, primarily through Density Functional Theory (DFT), offers profound insights into their vibrational, electronic, and magnetic resonance properties. This computational approach not only supports the assignment of experimental spectra but also allows for the prediction of molecular properties that may be difficult to measure directly.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov The methodology is centered on calculating the electron density of a system to determine its energy and, consequently, its various properties. For a molecule like this compound, DFT calculations are typically employed to predict a range of spectra, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis.

The process begins with the geometric optimization of the molecule's structure to find its most stable conformation (lowest energy state). A popular and effective method for this is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is used in conjunction with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.gov

Once the optimized geometry is obtained, the same level of theory is used to calculate vibrational frequencies. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity, which can be used to generate a theoretical IR and Raman spectrum. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, thereby improving agreement with experimental data. semanticscholar.org

For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used within the DFT framework. This approach calculates the magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). semanticscholar.org

Theoretical UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum. semanticscholar.org

The following table illustrates the typical parameters and methods used in DFT calculations for predicting the spectroscopic properties of pyridine derivatives.

| Spectroscopic Technique | Computational Method | Functional | Basis Set | Key Predicted Parameters |

|---|---|---|---|---|

| Infrared (IR) & Raman | DFT | B3LYP | 6-311++G(d,p) | Vibrational Frequencies (cm⁻¹), Intensities |

| Nuclear Magnetic Resonance (NMR) | GIAO | B3LYP | 6-311++G(d,p) | ¹H and ¹³C Chemical Shifts (ppm) |

| UV-Visible (UV-Vis) | TD-DFT | B3LYP | 6-311++G(d,p) | Excitation Energies (eV), Wavelengths (nm), Oscillator Strengths |

A critical aspect of computational spectroscopy is the correlation of predicted data with experimentally obtained spectra. This comparison serves to validate both the computational model and the interpretation of the experimental results. For derivatives of this compound, a strong correlation between theoretical and experimental data provides a high degree of confidence in the structural and electronic assignments.

In vibrational spectroscopy, the calculated IR and Raman frequencies are systematically compared to the peaks in the experimental spectra. Due to the harmonic approximation used in most DFT frequency calculations, the computed vibrational wavenumbers are often slightly higher than the experimental values. semanticscholar.org Applying a uniform scaling factor (typically around 0.96 for B3LYP functionals) brings the theoretical data into closer alignment with the experimental findings. semanticscholar.org The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes, confirming the contributions of different functional groups to each spectral band.

The following table provides an illustrative comparison between hypothetical experimental and scaled DFT-calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Calculated (Scaled) FT-IR (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (aldehyde) | 2855 | 2860 | ν(C-H) |

| C=O stretch (aldehyde) | 1705 | 1710 | ν(C=O) |

| C=C/C=N stretch (pyridine ring) | 1580, 1470 | 1585, 1475 | ν(C=C), ν(C=N) |

| C-F stretch (trifluoromethyl) | 1320, 1150 | 1325, 1155 | ν(C-F) |

| C-H in-plane bend (pyridine) | 1250 | 1255 | β(C-H) |

For NMR spectroscopy, the correlation is typically visualized by plotting the calculated chemical shifts against the experimental values. A linear regression analysis of this plot should yield a correlation coefficient (R²) close to 1.0, indicating an excellent agreement. This correlation confirms the assignment of each resonance in the ¹H and ¹³C NMR spectra to specific atoms within the molecule.

Similarly, the predicted electronic transitions from TD-DFT calculations are compared with the absorption maxima in the experimental UV-Vis spectrum. This allows for the characterization of the nature of these transitions, such as n→π* or π→π*, providing insight into the electronic structure of the molecule. The solvent environment can significantly influence UV-Vis spectra, and computational models can account for this by incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

The robust correlation between experimental and computational data is indispensable for the unambiguous characterization of novel this compound derivatives, ensuring accurate structural elucidation and a deeper understanding of their physicochemical properties.

Synthetic Utility and Applications in Organic Synthesis and Catalysis

3-(Trifluoromethyl)pyridine-2-carbaldehyde as a Versatile Building Block

The presence of a reactive aldehyde group adjacent to a trifluoromethyl-substituted pyridine (B92270) ring renders this compound a highly versatile precursor for the synthesis of a wide array of more complex molecules. chembk.com It serves as a key starting material in multi-step synthetic sequences aimed at producing functionalized heterocyclic systems and molecular scaffolds for various applications.

Construction of Complex Heterocyclic Systems

The aldehyde functionality of this compound is a prime site for condensation reactions, which are fundamental to the construction of numerous heterocyclic rings. By reacting with compounds containing primary amine or active methylene (B1212753) groups, it can be used to generate fused ring systems and other complex structures.

For instance, the aldehyde can readily react with hydrazides to form hydrazones, which can then undergo intramolecular cyclization to yield fused heterocycles. researchgate.net This strategy is a common pathway to pyridothienopyrimidine derivatives. researchgate.net Similarly, condensation with various amino compounds is a key step in building diverse heterocyclic frameworks. The Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization, is a powerful method for synthesizing tetrahydroisoquinoline and related fused heterocyclic systems, representing a potential reaction pathway for this aldehyde. beilstein-journals.org Research on related trifluoromethyl-substituted pyridines has demonstrated their utility in synthesizing elaborate fused systems, such as thieno[2,3-b]pyridines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, underscoring the value of this structural core in heterocyclic chemistry. nih.gov

Table 1: Examples of Heterocyclic Systems Accessible from Pyridine Aldehyde Precursors This table illustrates types of heterocyclic systems that can be synthesized using pyridine aldehydes like this compound through various condensation and cyclization reactions.

| Heterocyclic System | Synthetic Strategy | Potential Precursors |

| Pyridothienopyrimidines | Hydrazone formation and intramolecular cyclization | Pyridine aldehyde, Hydrazides researchgate.net |

| Thieno[2,3-b]pyridines | Thorpe-Ziegler cyclization of intermediates | Cyanopyridine thiones (related precursors) nih.gov |

| Tetrahydrofuro[3,2-c]pyridines | Pictet-Spengler reaction | Aldehydes, 2-(Furan-2-yl)ethanamines beilstein-journals.org |

| Quinoline Derivatives | Friedländer annulation | 2-aminoaryl ketones/aldehydes, active methylene compounds mdpi.com |

Preparation of Specialty Scaffolds for Drug Discovery

The trifluoromethylpyridine (TFMP) moiety is a "privileged scaffold" in medicinal chemistry and agrochemistry, frequently incorporated into biologically active molecules. nih.govjst.go.jp The trifluoromethyl group often enhances properties such as metabolic stability, binding affinity, and cell membrane permeability. Consequently, this compound is an important starting material for creating libraries of novel compounds for drug discovery.

Its aldehyde group allows for the straightforward synthesis of imines (Schiff bases), which are themselves a class of compounds with significant biological activities. nih.gov The reaction of pyridinecarboxaldehydes with amino acids like L-tryptophan, for example, yields Schiff bases whose cytotoxicity can be tuned by the position of the aldehyde group on the pyridine ring. nih.gov This highlights the potential of the title compound to serve as a precursor for new therapeutic agents. Furthermore, derivatives of trifluoromethyl-substituted pyridines are key intermediates in the synthesis of numerous approved agrochemicals and pharmaceuticals, demonstrating the broad utility of this structural class. nih.gov

Role in Ligand Design for Transition Metal Catalysis

The pyridine nitrogen and the aldehyde oxygen (or the imine nitrogen after condensation) of this compound can act as donor atoms, making it an excellent platform for designing chelating ligands for transition metal catalysis.

Development of Pyridine-Based Schiff Base Ligands

One of the most common applications of pyridine aldehydes in coordination chemistry is the synthesis of Schiff base ligands. researchgate.netscite.ai These ligands are formed through the condensation of the aldehyde with a primary amine. The resulting imine nitrogen, along with the pyridine ring nitrogen, can form a stable five-membered chelate ring with a metal ion.

The reaction of this compound with various monoamines or diamines can produce a range of bidentate (N,N'), tridentate (N,N',O or N,N',N''), or tetradentate (N,N',N'',N''') ligands. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. It can modulate the Lewis acidity of the metal center and the redox potential, thereby fine-tuning its reactivity. researchgate.net

Table 2: Types of Schiff Base Ligands from Pyridine-2-Carboxaldehydes This table shows examples of ligand structures that can be synthesized from this compound and various amine precursors.

| Amine Precursor | Resulting Ligand Type | Potential Metal Coordination |

| Aniline or substituted anilines | Bidentate (N,N') | Forms stable complexes with Cu(II), Ni(II), Co(II) researchgate.net |

| 1,2-Diaminobenzene | Tetradentate (N,N',N'',N'') | Can form mononuclear complexes with an octahedral environment researchgate.net |

| L-tryptophan | Tridentate (N,N',O) | Forms complexes with copper(II) with potential biological activity nih.gov |

| Semicarbazide | Tridentate (N,N',O) | Used in the synthesis of complexes for catalytic oxidation scite.ai |

Applications in Oxidation and Cross-Coupling Reactions

Transition metal complexes bearing Schiff base ligands derived from pyridine-2-carboxaldehydes have demonstrated significant catalytic activity in various organic transformations. For example, copper(II), nickel(II), and cobalt(II) complexes of such ligands have been successfully employed as catalysts for the oxidation of substrates like cyclohexene (B86901) and styrene. researchgate.net Similarly, Schiff base-metal complexes have been shown to be efficient catalysts for condensation reactions, such as the Claisen-Schmidt condensation. mdpi.com

The introduction of a trifluoromethyl group onto the pyridine backbone of the ligand is expected to modulate this catalytic activity. By altering the electron density at the metal center, the CF3 group can enhance the efficiency or selectivity of oxidation reactions. While direct applications in cross-coupling are less documented for this specific ligand, pyridine-based ligands are ubiquitous in palladium-catalyzed cross-coupling reactions, suggesting a promising avenue for future research with these fluorinated analogues.

Precursor in Materials Science Research

The unique electronic properties conferred by the trifluoromethyl group, combined with the versatile reactivity of the aldehyde, make this compound a candidate for the synthesis of novel organic materials. The high degree of conjugation and intramolecular charge transfer possible in its derivatives are desirable features for applications in optics and electronics.

While research in this area is still emerging, related pyridine aldehydes have been investigated for their potential in the field of nonlinear optics (NLO). researchgate.net Materials with high third-order NLO properties are crucial for developing technologies like optical switching. mdpi.com The incorporation of strong electron-withdrawing groups, such as trifluoromethyl, into conjugated molecular systems is a known strategy for enhancing NLO response. mdpi.com The aldehyde group provides a convenient handle to incorporate the 3-(trifluoromethyl)pyridine (B54556) unit into larger, highly conjugated structures, making it a promising precursor for new NLO materials.

Additionally, aldehyde functionalities are used in the synthesis of photochromic materials, such as spiropyrans and other molecular switches, which change their properties upon exposure to light. acs.orgnih.gov The electronic influence of the trifluoromethyl group could be used to tune the absorption spectra and switching behavior of such materials.

Development of New Functional Materials

The strategic design of new functional materials often relies on the self-assembly of molecular components into highly ordered structures. This compound serves as a key precursor in the synthesis of ligands that can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials are noted for their crystalline nature, porous structures, and potential applications in areas such as gas storage, separation, and sensing.

The primary route to these materials involves the condensation reaction of this compound with a primary amine to form a Schiff base (or imine). This reaction creates a new molecule incorporating the trifluoromethyl-pyridine moiety, which can then act as a ligand for metal centers.

Table 1: Synthesis of Schiff Base Ligands from Pyridine Aldehydes

| Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Potential Application |

|---|---|---|---|

| This compound | Primary Amines (e.g., anilines, diamines) | N,N-bidentate Schiff Base | Precursor for Metal Complexes |

| Pyridine-2-carbaldehyde | o-phenylenediamine | Tridentate Schiff Base | Ligand for Coordination Polymers |

The resulting Schiff base ligands, featuring both a pyridine nitrogen and an imine nitrogen, can effectively chelate metal ions. The specific geometry and electronic properties of the ligand, influenced by the -CF3 group, dictate the structure and properties of the final metal-organic assembly. For instance, ligands derived from this aldehyde can be used to construct coordination polymers that exhibit interesting photoluminescent properties. rsc.org The incorporation of the fluorinated group can enhance the thermal stability and modify the emission wavelengths of these materials, making them suitable for applications in sensors or light-emitting devices.

Research on analogous systems has shown that metal-organic frameworks built from pyridine-based ligands can form robust, porous structures. rsc.org By extension, the use of this compound as a starting material provides a pathway to novel fluorinated MOFs with potentially enhanced properties for selective gas adsorption or as hosts for guest molecules.

Synthesis of Catalytic Systems

The utility of this compound extends to the field of catalysis, primarily through the synthesis of metal complexes that can function as catalysts. The Schiff base ligands derived from this aldehyde are instrumental in creating well-defined coordination environments around a metal center, which is crucial for catalytic activity.

The process mirrors that for functional materials: the aldehyde is first converted into a Schiff base ligand, which is then reacted with a metal salt (e.g., copper, palladium, zinc) to form a stable complex. researchgate.netscirp.org The trifluoromethyl group plays a critical role by modifying the Lewis acidity of the metal center, which can tune the reactivity and selectivity of the catalyst.

Table 2: Examples of Catalytic Systems Derived from Pyridine-based Schiff Bases

| Ligand Source (Aldehyde) | Metal Center | Complex Type | Catalytic Application |

|---|---|---|---|

| Pyridine-2-carbaldehyde | Copper(I) | Schiff Base Copper Complex | Oxidation of Alkenes researchgate.net |

| Pyridine-2-carbaldehyde | Cobalt(II) | Binuclear Schiff Base Complex | Oxidation of Styrene researchgate.net |

For example, copper(I) complexes synthesized with Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) have demonstrated catalytic activity in the oxidation of alkenes like cyclohexene and styrene. researchgate.net The electronic influence of substituents on the pyridine ring is a key factor in the performance of these catalysts. The strong electron-withdrawing nature of the -CF3 group in this compound can enhance the catalytic efficiency of the corresponding metal complexes in various organic transformations, including oxidation, reduction, and cross-coupling reactions.

Furthermore, the chelate effect of the bidentate Schiff base ligand stabilizes the metal complex, preventing its decomposition under reaction conditions and allowing for potential recovery and reuse, a key principle of sustainable chemistry. researchgate.net The versatility of this synthetic approach allows for the creation of a wide array of catalysts by simply varying the amine component used to form the Schiff base or the metal ion used in the complexation step.

Biological Activity and Medicinal Chemistry Applications of Derivatives

Structure-Activity Relationship (SAR) Studies of 3-(Trifluoromethyl)pyridine-2-carbaldehyde Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their therapeutic potential.

Research on various pyridine (B92270) derivatives has established some general SAR principles. For instance, in a series of cobalt complexes with pyridine carboxaldehyde Schiff bases, substitutions on the pyridine ring were found to significantly impact anti-proliferative activity. The parent complex of pyridine carboxaldehyde thiosemicarbazone showed moderate activity, while the introduction of bromo and methoxy (B1213986) groups at the 6th position of the pyridine ring led to a decrease in this activity. nih.gov Conversely, a chlorine atom at the 5th position of the pyridine ring was found to enhance the inhibitory potency against acetylcholinesterase, likely by reducing the electron density of the aromatic ring. bas.bg

In the context of urease inhibition by imidazole-fused-pyridine derivatives, both electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2), and electron-donating groups such as methoxy (-OCH3) and methyl (-CH3) were found to be favorable for activity. The position and nature of these substituents on the aryl ring play a critical role in the inhibitory potential. mmu.ac.uk

While these studies provide a foundational understanding, specific SAR data for derivatives directly synthesized from this compound is still an active area of research. The interplay between the trifluoromethyl group at the 3-position and various substitutions derived from the carbaldehyde at the 2-position is expected to yield compounds with fine-tuned biological activities.

Antimicrobial and Antiviral Properties of Pyridine-Containing Compounds

Pyridine and its derivatives have long been recognized for their broad-spectrum antimicrobial and antiviral activities. mdpi.com The incorporation of a trifluoromethyl group can further enhance these properties.

Assessment of Antiviral Efficacy (e.g., SARS-CoV-2)

The emergence of viral pandemics has accelerated the search for new antiviral drugs. Pyridine derivatives have been investigated for their potential to inhibit various viruses, including SARS-CoV-2. nih.gov Molecular docking studies have suggested that pyridine derivatives could act as potent inhibitors of key SARS-CoV-2 proteins. nih.gov

One study on epoxybenzooxocino[4,3-b]pyridine derivatives found that a compound with an attached 3,4-dihydroquinoxalin-2-one group demonstrated antiviral activity against SARS-CoV-2. nih.gov Although this scaffold is more complex, it underscores the potential of pyridine-based structures in antiviral drug discovery. While specific data on the antiviral activity of this compound derivatives against SARS-CoV-2 is not yet widely available, the general antiviral properties of pyridine compounds make this an important area for future investigation.

Anticancer and Antitumor Activities

The development of effective and selective anticancer agents is a major focus of medicinal chemistry. Derivatives of pyridine, including those with trifluoromethyl substitutions, have shown significant promise in this area.

In Vitro Antiproliferative Activity Against Human Tumor Cell Lines

A variety of derivatives synthesized from pyridine aldehydes, such as Schiff bases, hydrazones, and thiosemicarbazones, have demonstrated potent antiproliferative activity against a range of human cancer cell lines.

For instance, Schiff bases derived from 3-fluoro-5-(trifluoromethyl)benzylamine (B121493) have shown good activity against human breast cancer (MCF-7) and glioblastoma (U373) cell lines. researchgate.net Hydrazide-hydrazone derivatives have also been evaluated for their anticancer activities, with some compounds showing potent inhibition of prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net Specifically, one hydrazone derivative with a pyrrole (B145914) ring was found to be highly potent with IC50 values of 1.32 µM, 2.99 µM, and 1.71 µM against PC-3, MCF-7, and HT-29 cells, respectively. nih.gov

Thiosemicarbazones derived from furan-2-carbaldehyde have also been extensively studied, with some exhibiting high cytotoxic activity against various human tumor cell lines, including lung (H460), prostate (DU145, LNCaP), melanoma (M-14), colon (HT-29), and breast (MCF-7) cancers. researchgate.net While not directly from the target compound, these studies on related structures highlight the potential of synthesizing potent anticancer agents from this compound.

Table 2: In Vitro Antiproliferative Activity of Selected Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hydrazone Derivative 3h | PC-3 (Prostate) | 1.32 | nih.gov |

| Hydrazone Derivative 3h | MCF-7 (Breast) | 2.99 | nih.gov |

Mechanistic Insights into Antitumor Action (e.g., Enzyme Inhibition, Tubulin Polymerization)

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Derivatives of pyridine and related heterocyclic compounds have been shown to exert their antitumor effects through various mechanisms, including enzyme inhibition and disruption of microtubule dynamics.

Enzyme Inhibition: One of the key mechanisms of action for many anticancer drugs is the inhibition of enzymes crucial for cancer cell survival and proliferation. Thiosemicarbazones, for example, are known to inhibit ribonucleoside diphosphate (B83284) reductase, an enzyme essential for DNA synthesis. nih.gov Some pyridine carboxaldehyde thiosemicarbazone derivatives have been identified as potent inhibitors of this enzyme. nih.gov Additionally, certain pyridine derivatives have shown the potential to inhibit topoisomerase IIα, another critical enzyme involved in DNA replication. documentsdelivered.com

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a vital role in cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Several diarylpyridine derivatives have been designed as tubulin polymerization inhibitors. nih.gov These compounds have been shown to exhibit potent antiproliferative activities by disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov Trifluoromethylquinoline derivatives have also been identified as targeting the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization and inducing apoptosis. researchgate.net This suggests that derivatives of this compound could potentially be developed as a new class of tubulin polymerization inhibitors.

Modulation of Biological Pathways

Derivatives of this compound are of significant interest in medicinal chemistry due to the presence of the trifluoromethylpyridine scaffold. This structural motif is found in a variety of biologically active compounds, suggesting that derivatives of this compound have the potential to modulate various biological pathways. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, potentially enhancing its binding affinity to biological targets and improving metabolic stability.

Interaction with Enzymes and Receptors